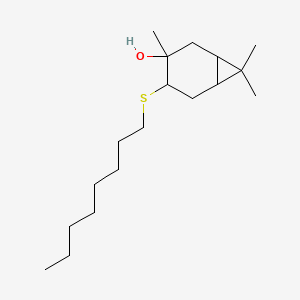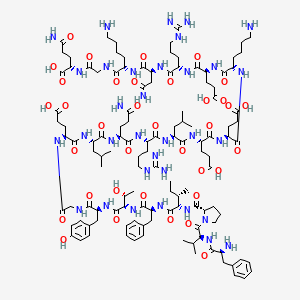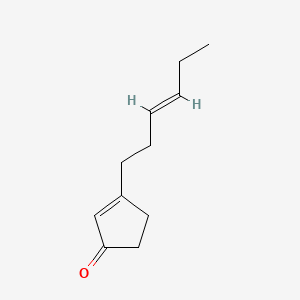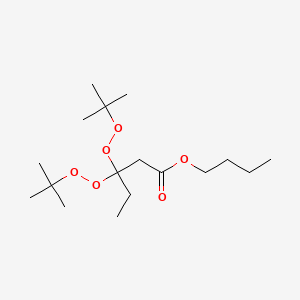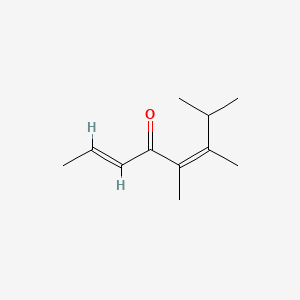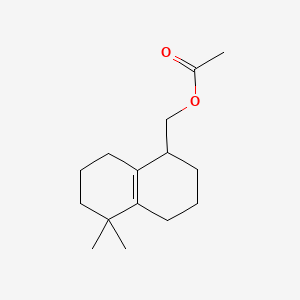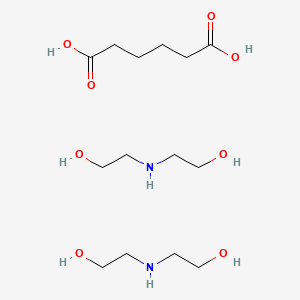
Estra-1,3,5(10)-triene-3,17beta-diol 17-(10-undecenoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Estra-1,3,5(10)-triene-3,17beta-diol 17-(10-undecenoate), also known as estradiol undecylenate, is an estrogen medication and estrogen ester. It is the C17β undecenoate (undecylenate) ester of estradiol. This compound was developed but never marketed. It is known for its prolonged effect when administered intramuscularly, making it a potential candidate for menopausal hormone therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of estra-1,3,5(10)-triene-3,17beta-diol 17-(10-undecenoate) involves the esterification of estradiol with undecenoic acid. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the formation of the desired ester. The process involves the following steps:
Activation of Undecenoic Acid: The undecenoic acid is activated using a coupling agent such as dicyclohexylcarbodiimide (DCC).
Esterification: The activated undecenoic acid is then reacted with estradiol in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the ester bond.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of estra-1,3,5(10)-triene-3,17beta-diol 17-(10-undecenoate) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Estra-1,3,5(10)-triene-3,17beta-diol 17-(10-undecenoate) undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield estradiol and undecenoic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or other oxidized products.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a catalyst (Pd/C).
Major Products Formed
Hydrolysis: Estradiol and undecenoic acid.
Oxidation: Estradiol derivatives with oxidized hydroxyl groups.
Reduction: Saturated derivatives of the original compound.
Scientific Research Applications
Estra-1,3,5(10)-triene-3,17beta-diol 17-(10-undecenoate) has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Explored for potential use in hormone replacement therapy, particularly for menopausal women.
Mechanism of Action
The mechanism of action of estra-1,3,5(10)-triene-3,17beta-diol 17-(10-undecenoate) involves its conversion to estradiol in the body. Estradiol binds to estrogen receptors, leading to the activation of estrogen-responsive genes. This results in various physiological effects, including the regulation of reproductive functions, maintenance of bone density, and modulation of lipid metabolism. The prolonged effect of the compound is due to its slow release and gradual conversion to estradiol .
Comparison with Similar Compounds
Similar Compounds
Estradiol valerate: Another ester of estradiol with a shorter duration of action.
Estradiol enanthate: Similar to estradiol undecylenate but with a different ester chain length.
Estradiol cypionate: Known for its use in hormone replacement therapy with a different pharmacokinetic profile.
Uniqueness
Estra-1,3,5(10)-triene-3,17beta-diol 17-(10-undecenoate) is unique due to its very prolonged effect, which exceeds that of other estradiol esters. This makes it a potential candidate for long-term hormone therapy, although it was never marketed .
Properties
CAS No. |
85702-61-0 |
|---|---|
Molecular Formula |
C29H42O3 |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undec-10-enoate |
InChI |
InChI=1S/C29H42O3/c1-3-4-5-6-7-8-9-10-11-28(31)32-27-17-16-26-25-14-12-21-20-22(30)13-15-23(21)24(25)18-19-29(26,27)2/h3,13,15,20,24-27,30H,1,4-12,14,16-19H2,2H3/t24-,25-,26+,27+,29+/m1/s1 |
InChI Key |
VJTIEHBTPQORML-GVGNIZHQSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCCCCCCCC=C)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)CCCCCCCCC=C)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



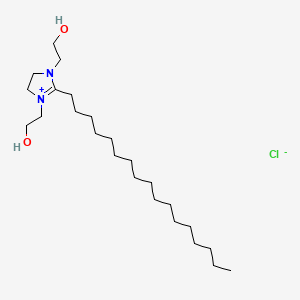
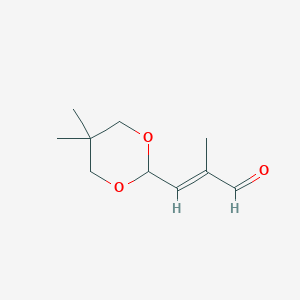
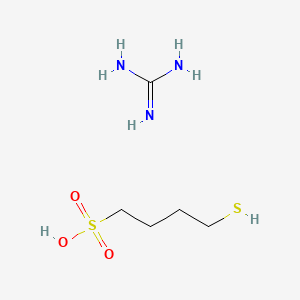

![1,2,3,3',3a,4,4',6,7,7a-Decahydrospiro[4,7-methano-5H-indene-5,2'-[2H]pyran]](/img/structure/B12675092.png)
